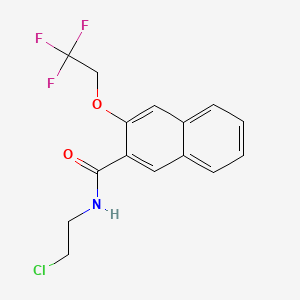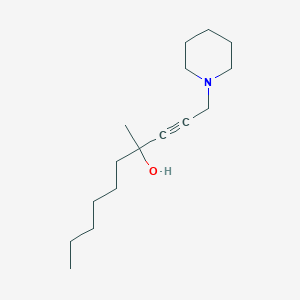
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL can be achieved through several methods. One common approach involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and microwave irradiation to achieve high yields and purity. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The piperidine ring allows for various substitution reactions, including halogenation and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using diacetoxyiodo benzene (PIDA) and suitable halogen sources.
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Scientific Research Applications
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL involves binding to specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with DNA via intercalation, which can inhibit the replication of cancer cells . The compound may also modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimalarial and anticancer activities.
Uniqueness
Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
60184-94-3 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
4-methyl-1-piperidin-1-yldec-2-yn-4-ol |
InChI |
InChI=1S/C16H29NO/c1-3-4-5-7-11-16(2,18)12-10-15-17-13-8-6-9-14-17/h18H,3-9,11,13-15H2,1-2H3 |
InChI Key |
QNMMDMDYGLHHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CCN1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


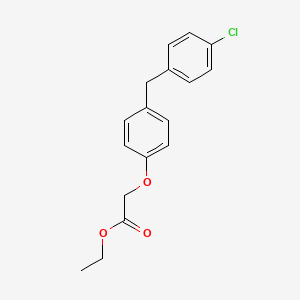
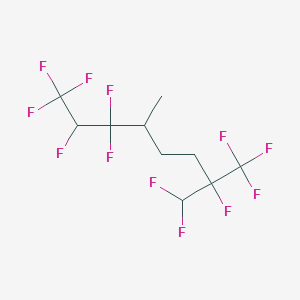
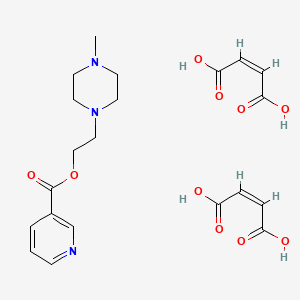
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
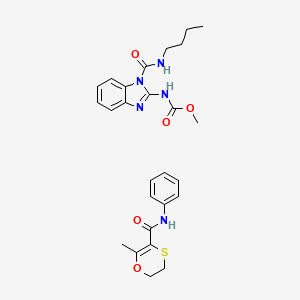
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
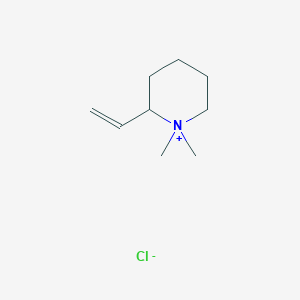
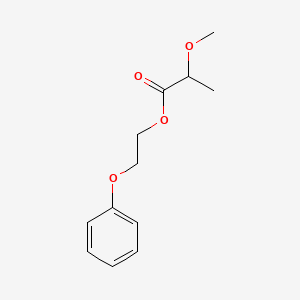
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
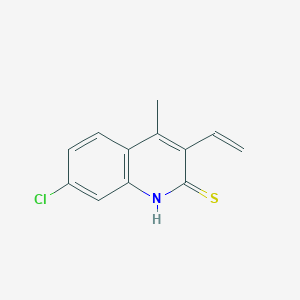

![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
